molecular formula C14H19NO3 B592340 Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 327044-56-4

Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B592340
CAS RN: 327044-56-4
M. Wt: 249.31
InChI Key: OGBQDYFDULGJAL-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate, commonly referred to as TBQC, is a synthetic organic compound. It is a derivative of quinoline, which is an aromatic heterocyclic compound containing a benzene ring fused with a pyridine ring. TBQC is a colorless, crystalline solid with a melting point of 78-80°C. It has a variety of applications in the fields of organic synthesis, pharmaceuticals and materials science.

Scientific Research Applications

  • Antitumor Antibiotic Studies : One derivative, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, synthesized as a key intermediate, is useful for structural-activity relationship studies in antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

  • Synthesis of Chemical Compounds : Tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate is another derivative, which can undergo various chemical reactions, including the Diels-Alder reaction, showing its potential in synthetic chemistry (Moskalenko & Boev, 2014).

  • Formation of Derivatives : Methyl 3-(arylamino)acrylates react with hydrogen iodide to produce 1,2-dihydroquinoline-3-carboxylic acid derivatives, showcasing the versatility of these compounds in creating new derivatives (Matsumoto, Mori, & Akazome, 2010).

  • Pharmaceutical Applications : The compound VX-770 (ivacaftor), a quinolinone-3-carboxamide, was developed as a CFTR potentiator for the treatment of cystic fibrosis, demonstrating its significance in drug development (Hadida et al., 2014).

  • Molecular Chirality Studies : Enantiospecific photocyclization of molecularly chiral acrylanilides to 3,4-dihydroquinolin-2-ones has been achieved with high enantioselectivity, suggesting applications in chiral chemistry (Ayitou & Sivaguru, 2009).

  • Treatment of Tuberculosis : New fluoroquinolones with modifications on the quinoline ring, like 1-(tert-butyl)-6-fluoro-7-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showed promising activity against Mycobacterium tuberculosis, indicating potential applications in antibacterial therapy (Guerrini et al., 2013).

properties

IUPAC Name

tert-butyl 6-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-4-5-10-9-11(16)6-7-12(10)15/h6-7,9,16H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBQDYFDULGJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696284
Record name tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

CAS RN

327044-56-4
Record name tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
C Pu, Y Tong, Y Liu, S Lan, S Wang, G Yan… - European Journal of …, 2022 - Elsevier
Triple negative breast cancer (TNBC) is a complex and heterogeneous neoplasm, and till now no effective therapies are available. PARP inhibitors, which target DNA repair, are lethal …
Number of citations: 8 www.sciencedirect.com

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